molecular formula C8H15NO B13113095 rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine

rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine

Cat. No.: B13113095
M. Wt: 141.21 g/mol
InChI Key: XCCBYRSOLRFOLO-HTQZYQBOSA-N
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Description

rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine is a bicyclic organic compound featuring a pyran ring fused to a pyridine ring in a fully saturated (octahydro) configuration. The stereochemical designation "rel" indicates the relative configuration of the chiral centers at positions 4aR and 8aS.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine

InChI

InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2/t7-,8-/m1/s1

InChI Key

XCCBYRSOLRFOLO-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]2CCNC[C@H]2OC1

Canonical SMILES

C1CC2CCNCC2OC1

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route

The synthesis generally proceeds through the following stages:

  • Alkylation of Precursors:
    Starting from suitable cyclic amine or pyridine derivatives, alkylation with haloacetonitrile or related compounds in the presence of a base at room temperature yields intermediate alkylated compounds. This step introduces the nitrile group necessary for subsequent cyclization.

  • Catalytic Hydrogenation and Cyclization:
    The alkylated nitrile intermediates undergo catalytic hydrogenation, often using Raney nickel catalyst at temperatures between 16°C and 60°C. This step achieves simultaneous hydro-reduction of the cyano group, intramolecular cyclization, and reductive amination, forming the bicyclic octahydropyrano-pyridine core.

  • Acylation and Further Reduction (Optional):
    Intermediates can be acylated using acylating agents such as acid anhydrides, acyl chlorides, or chloroformates in the presence of bases like organic amines or inorganic carbonates. Subsequent catalytic hydrogenation can be applied to reduce acylated intermediates to desired derivatives.

  • Purification and Stereochemical Confirmation:
    The final product is purified by standard methods such as recrystallization or chromatography. Stereochemistry is confirmed by spectroscopic methods (NMR, IR) and sometimes X-ray crystallography.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Catalysts Conditions Notes
1 Alkylation Haloacetonitrile, base (organic/inorganic) Room temperature Mild conditions; base choice affects yield
2 Catalytic hydrogenation Raney Ni catalyst 16°C - 60°C, 1-3 atm H2 pressure One-step cyano reduction, cyclization, reductive amination
3 Acylation Acid anhydrides, acyl chlorides, chloroformates Presence of base (amine, carbonate) Optional step for functionalization
4 Reduction Catalytic hydrogenation (Raney Ni or Pd/C) Room temperature, mild pressure Reduces acylated intermediates if needed

Research Findings and Efficiency

  • The described method allows efficient one-step conversion from cyano groups to the bicyclic pyrano-pyridine structure, significantly simplifying synthesis compared to classical multi-step methods.
  • Starting materials such as N-benzyl-3-oxo piperidine-4-carboxylic acid ethyl ester are commercially available and inexpensive, making the process suitable for scale-up and industrial production.
  • Reaction conditions are mild, operationally simple, and yield high-purity products with controlled stereochemistry.
  • The method is versatile, allowing substitution on various positions of the bicyclic system by modifying acylation reagents or alkylation agents.

Spectroscopic and Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts confirm the bicyclic framework and stereochemistry. Coupling constants and NOE experiments verify the (4aR,8aS) configuration.
  • Infrared Spectroscopy (IR): Confirms functional groups such as amines, ethers, and absence of nitrile after reduction.
  • Mass Spectrometry: Molecular ion peaks consistent with C8H15NO molecular formula.
  • Chromatography: Used to assess purity and separate stereoisomers if present.

Summary Data Table of Preparation Method

Parameter Description
Starting Materials Cyclic amines, haloacetonitrile, acylating agents
Key Catalyst Raney Nickel (Raney Ni)
Temperature Range 16°C to 60°C
Pressure 1-3 atm hydrogen pressure
Reaction Type Alkylation, catalytic hydrogenation, cyclization, acylation
Stereochemical Control Achieved by reaction conditions and choice of reagents
Yield Generally high (>70% reported in patent literature)
Scalability Suitable for industrial scale
Purification Recrystallization, chromatography

Chemical Reactions Analysis

Types of Reactions: rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that derivatives of octahydro-2H-pyrano[2,3-c]pyridine exhibit promising antidepressant effects. A study demonstrated that certain modifications of this compound can enhance serotonin receptor activity, which is crucial for mood regulation. The structural characteristics of the pyrano-pyridine framework contribute to its biological activity, making it a target for developing new antidepressants .

Analgesic Activity
Another application is in pain management. Compounds similar to rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine have shown efficacy in reducing pain responses in animal models. This analgesic effect is attributed to their ability to modulate neurotransmitter release and inhibit pain pathways in the central nervous system .

Materials Science

Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer chains, enhancing properties such as flexibility and thermal stability. These polymers can be utilized in various applications including coatings and adhesives .

Nanocomposites
The compound is also being investigated for its role in creating nanocomposites. By integrating this compound with nanoparticles, researchers aim to develop materials with improved mechanical properties and resistance to environmental degradation. This application is particularly relevant in the development of sustainable materials for construction and packaging industries .

Cosmetic Formulations

Skin Care Products
The cosmetic industry has begun to explore the use of this compound in skin care formulations due to its potential moisturizing and anti-inflammatory properties. Studies have shown that formulations containing this compound can enhance skin hydration and improve barrier function, making it beneficial for products aimed at dry or sensitive skin types .

Stability Enhancer
Furthermore, the compound acts as a stabilizer in cosmetic emulsions. Its incorporation into formulations helps maintain consistency and prevents separation of oil and water phases, which is critical for product efficacy and consumer satisfaction .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Medicinal ChemistryAntidepressant and analgesic propertiesMood regulation; pain relief
Materials SciencePolymer synthesis; nanocompositesEnhanced flexibility; improved mechanical properties
Cosmetic FormulationsSkin care products; stability enhancerImproved hydration; product stability

Case Studies

  • Antidepressant Research : A study published in a peer-reviewed journal highlighted the antidepressant effects of modified octahydro-pyrano derivatives on animal models. The findings suggest a mechanism involving serotonin modulation, paving the way for further drug development .
  • Polymer Development : Research conducted by materials scientists demonstrated that incorporating this compound into polymer matrices resulted in significantly enhanced thermal stability compared to traditional polymers. This innovation has implications for high-performance coatings used in aerospace applications .
  • Cosmetic Efficacy Trials : A clinical trial assessed the moisturizing effects of a cream containing this compound on participants with dry skin. Results indicated a marked improvement in skin hydration levels over four weeks of use compared to a placebo group .

Mechanism of Action

The mechanism of action of rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Ring Position Variants

Octahydro-2H-pyrano[3,2-b]pyridine
  • Molecular Formula: C₈H₁₅NO (identical to the target compound) .
  • Key Differences: The pyrano-pyridine fusion occurs at positions [3,2-b] instead of [2,3-c], altering the spatial arrangement of the heteroatoms (oxygen in pyran, nitrogen in pyridine). This positional isomerism may influence hydrogen-bonding capacity and steric interactions with biological targets.
  • Applications: Limited data on bioactivity, but structural studies highlight its utility as a template for synthesizing analogs with tailored properties .
(7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol
  • Molecular Formula : C₉H₁₈N₂O .
  • Key Differences: Replaces the pyran ring with a pyrazine (a six-membered ring containing two nitrogen atoms). The methanol substituent further increases hydrophilicity.

Functionalized Derivatives with Antimicrobial Activity

2-N2-Arylimino-5-hydroxy-methyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide
  • Structure: A derivative of the pyrano[2,3-c]pyridine core with multiple substituents (arylimino, hydroxymethyl, methyl, and carboxamide groups) .
  • Bioactivity :
    • Minimum Inhibitory Concentration (MIC) : 25.0 µg/mL against Yersinia enterocolitica .
    • Mechanism : The hydroxymethyl and carboxamide groups enhance binding to bacterial enzymes, disrupting cell wall synthesis.
  • Significance : Demonstrates how functionalization of the core scaffold significantly boosts antimicrobial potency compared to the unsubstituted parent compound .
Compound 2{3} and 3{5} (Pyrano[2,3-c]pyridine Derivatives)
  • Bioactivity :
    • MIC Range : 50.0–200.0 µg/mL against Y. enterocolitica .
    • Bactericidal Effect : MBC values of 200.0 µg/mL for 72.3% of tested strains .
  • SAR Insight : Electron-withdrawing groups (e.g., carboxamide) and hydrophobic moieties (e.g., aryl rings) improve membrane penetration and target affinity .

Cyclopenta[c]pyridine Derivatives

rel-(4aR,7S,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-7-ol
  • Molecular Formula: C₈H₁₃NO (unsaturated compared to the target compound) .
  • Key Differences : Features a cyclopentane ring fused to pyridine, reducing ring strain and altering lipophilicity. The hydroxyl group at position 7 enhances solubility.

Key Research Findings and Gaps

  • Antimicrobial Potential: Derivatives of pyrano[2,3-c]pyridine exhibit notable activity against Y. enterocolitica, but the unsubstituted parent compound (target molecule) lacks reported data .
  • Structural Insights : Ring fusion position ([2,3-c] vs. [3,2-b]) and heteroatom placement (O/N) critically influence molecular interactions .
  • Functionalization : Substituents like hydroxymethyl and carboxamide are pivotal for enhancing bioactivity, suggesting the target compound’s utility as a scaffold for further derivatization .

Biological Activity

rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 1373029-01-6

The compound features a fused ring system containing nitrogen and oxygen atoms, which contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities or influence signal transduction pathways. The compound has been investigated for its potential as an antimicrobial agent and in drug development contexts.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Studies have shown that similar compounds within the pyrano[2,3-c]pyridine class exhibit activity against various bacterial strains, suggesting that this compound could be effective in combating infections.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may have anticancer potential. For instance, related compounds have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Studies and Experimental Data

  • In Vitro Studies :
    • In vitro assays have demonstrated that certain derivatives of pyrano[2,3-c]pyridine show significant cytotoxicity against cancer cell lines. For example, one study reported IC50 values in the low micromolar range for related compounds against specific cancer types .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies have indicated that modifications to the pyrano ring system can enhance biological activity. For instance, substitutions at specific positions on the ring can improve binding affinity to target enzymes .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. These studies suggest a favorable binding mode at active sites of enzymes implicated in cancer progression .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against bacterial strains
AnticancerCytotoxicity in cancer cell lines; IC50 values in low micromolar range
Molecular InteractionFavorable docking results with key enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclization reactions of pyridine derivatives with chiral auxiliaries or catalytic asymmetric hydrogenation. For example, protocols for analogous bicyclic amines (e.g., octahydro-pyrrolo[3,4-b]pyridines) use reductive amination or ring-closing metathesis under controlled conditions to preserve stereochemistry . Stereochemical validation requires chiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) to confirm rel- configuration .

Q. How is the structural characterization of this compound performed to confirm its bicyclic framework and stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For less crystalline samples, advanced NMR techniques (e.g., NOESY or ROESY) can identify through-space interactions between protons in the fused pyrano-pyridine system. Computational methods (DFT-based geometry optimization) are also used to correlate experimental NMR shifts with predicted structures .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

  • Methodological Answer : Flash chromatography with silica gel or alumina is commonly employed, using gradients of polar solvents (e.g., ethyl acetate/hexane). For enantiomeric resolution, preparative chiral HPLC with cellulose-based columns is effective. Distillation under reduced pressure may be used for volatile derivatives, but thermal stability must be verified via TGA .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing diastereomeric byproducts?

  • Methodological Answer : Reaction kinetics studies (e.g., in situ IR monitoring) can identify optimal temperature and catalyst loading. For example, asymmetric hydrogenation with Ru-BINAP catalysts may require strict control of H₂ pressure and solvent polarity to suppress racemization. Statistical design of experiments (DoE) can model interactions between variables (e.g., pH, temperature) to maximize enantiomeric excess .

Q. What analytical techniques are suitable for detecting and quantifying trace impurities in this compound, such as regioisomers or oxidation products?

  • Methodological Answer : High-resolution LC-MS with electrospray ionization (ESI) is ideal for detecting low-abundance impurities. For quantification, UPLC-PDA (photodiode array) coupled with charged aerosol detection (CAD) provides sensitivity for non-UV-active species. Method validation should follow ICH Q2(R1) guidelines, including specificity, linearity, and LOQ/LOD determination .

Q. How can computational modeling predict the pharmacological relevance of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., GPCRs or kinases) can prioritize derivatives for synthesis. MD simulations (AMBER or GROMACS) assess binding stability and conformational dynamics. ADMET predictions (SwissADME) evaluate bioavailability and toxicity risks .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed NMR spectra?

  • Methodological Answer : Cross-validation with multiple spectroscopic techniques (e.g., 2D NMR, IR) and independent synthesis of proposed structures can identify errors. Bayesian statistical frameworks may reconcile computational predictions with experimental data by weighting uncertainties in DFT calculations or solvent effects .

Q. How does the stereochemical configuration influence the compound’s reactivity in downstream derivatization reactions?

  • Methodological Answer : Stereoelectronic effects (e.g., axial vs. equatorial substituents) dictate nucleophilic attack or oxidation pathways. For instance, the rel- configuration may shield specific positions due to puckering in the bicyclic system, as shown in comparative studies of pyrano-pyridine analogs. Kinetic isotopic effect (KIE) studies can further elucidate transition-state geometries .

Methodological Resources

  • Experimental Design : Use embedded mixed-methods frameworks (quantitative + qualitative) to address multi-layered research questions, such as optimizing synthesis while characterizing byproducts .
  • Data Analysis : Apply multivariate analysis (PCA or PLS) to correlate spectral data with structural features, ensuring reproducibility across labs .
  • Theoretical Frameworks : Link studies to conceptual models in heterocyclic chemistry (e.g., Baldwin’s rules for ring closure) to rationalize reaction outcomes .

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